molecular formula C10H19NO2S B1408498 Hexanethioic acid S-(2-acetylamino-ethyl)ester CAS No. 178949-80-9

Hexanethioic acid S-(2-acetylamino-ethyl)ester

Cat. No. B1408498
CAS RN: 178949-80-9
M. Wt: 217.33 g/mol
InChI Key: CLXANLRTZKFSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanethioic acid S-(2-acetylamino-ethyl)ester, also known as Ac-Hex-CHA, is a synthetic compound formed by the esterification reaction between Hexanethioic acid and 2-acetylamino-ethylamine. It is a thiol-reactive crosslinker, specifically used in protein studies to create stable disulfide bonds. The molecular formula is C10H19NO2S .


Molecular Structure Analysis

The molecular structure of Hexanethioic acid S-(2-acetylamino-ethyl)ester is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H11NO2S/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) .


Physical And Chemical Properties Analysis

The molecular weight of Hexanethioic acid S-(2-acetylamino-ethyl)ester is 217.33 . Other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Gas Chromatography-Mass Spectrometry Analysis

Hexanethioic acid S-(2-acetylamino-ethyl)ester is analyzed using gas chromatography-mass spectrometry (GC-MS) in the study of derivatives such as 2-acetyl-hexanoic acid ethyl ester, which finds application in various fields like anesthetics, spices, and medicine (Ming, 2007).

Synthesis of Unnatural Amino Acids in Proteins

This compound is involved in the synthesis of unnatural amino acids, like S-Ethyl 2-azidohexanethioate, which are coupled with L-cysteine ethyl ester to form peptides. This suggests a method for incorporating unnatural amino acids into proteins (Han & Viola, 2004).

Synthesis of α-Ketoamide Derivatives

In a study by El‐Faham et al. (2013), hexanethioic acid S-(2-acetylamino-ethyl)ester was used in the synthesis of α-ketoamide derivatives. These derivatives were synthesized using OxymaPure/DIC as a coupling reagent, showing superior purity and yield compared to other methods (El‐Faham et al., 2013).

Photoelectron Spectroscopy

The compound's electronic structure is investigated using He(I) and He(II) photoelectron spectroscopy. This analysis is crucial in understanding the effects of β-substitution on electronic structure and conformation (Ajò et al., 2010).

Electrochromic Properties in Conducting Polymers

The synthesis of hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester, a derivative of hexanethioic acid S-(2-acetylamino-ethyl)ester, exhibits electrochromic properties. This is useful in developing materials for electrochromic devices (Camurlu et al., 2004).

Esterification in Chemical Engineering

The esterification of acetic acid with related compounds, like 2-ethyl-1-hexanol, is a significant process in chemical engineering, where hexanethioic acid derivatives may play a role (Ragaini et al., 2007).

Synthesis of Stereoisomeric Acids and Amides

The synthesis of various stereoisomeric acids and their derivatives, which include hexanethioic acid S-(2-acetylamino-ethyl)ester, finds applications in exploring insecticidal activities (Wailes, 1959).

properties

IUPAC Name

S-(2-acetamidoethyl) hexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXANLRTZKFSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanethioic acid S-(2-acetylamino-ethyl)ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanethioic acid S-(2-acetylamino-ethyl)ester
Reactant of Route 2
Reactant of Route 2
Hexanethioic acid S-(2-acetylamino-ethyl)ester
Reactant of Route 3
Reactant of Route 3
Hexanethioic acid S-(2-acetylamino-ethyl)ester
Reactant of Route 4
Reactant of Route 4
Hexanethioic acid S-(2-acetylamino-ethyl)ester
Reactant of Route 5
Reactant of Route 5
Hexanethioic acid S-(2-acetylamino-ethyl)ester
Reactant of Route 6
Reactant of Route 6
Hexanethioic acid S-(2-acetylamino-ethyl)ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.